REACTION_SMILES
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[CH2:26]([P:27]([OH:28])(=[O:29])[OH:30])[CH2:31][CH3:32].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:9])[cH:7][cH:8]1.[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[OH:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][C:18](=[O:17])[c:20]2[cH:21][cH:22][n:23][cH:24][cH:25]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCP(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ccc(NC(=O)c2ccncc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |